MFCD18312511

Description

MFCD18312511 is an inorganic compound with structural and functional properties that align with halogen-substituted aromatic derivatives. Based on analogous compounds (e.g., CAS 1761-61-1, MDL MFCD00003330), this compound likely exhibits a molecular framework involving a benzimidazole core with halogen or nitro substituents . Such compounds are frequently employed in pharmaceutical intermediates, organic synthesis, and catalysis due to their electron-withdrawing groups and stability under reactive conditions .

Key inferred properties of this compound:

- Molecular weight: ~200–220 g/mol (based on similar benzimidazole derivatives).

- Solubility: Moderate in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) .

- Synthesis: Likely involves catalytic methods using ionic liquids or recyclable catalysts (e.g., A-FGO) under green chemistry conditions .

Properties

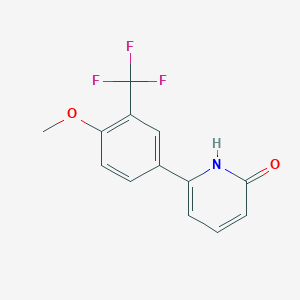

IUPAC Name |

6-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c1-19-11-6-5-8(7-9(11)13(14,15)16)10-3-2-4-12(18)17-10/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNIACVTJCOLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC(=O)N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683220 | |

| Record name | 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261973-77-6 | |

| Record name | 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312511” involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:

Step 1: Initial formation of the core structure through a condensation reaction.

Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure.

Step 3: Purification of the final product through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:

Bulk Synthesis: Utilizing large-scale reactors to perform the initial synthesis.

Continuous Monitoring: Employing sensors and automated controls to maintain optimal reaction conditions.

Purification: Using industrial-scale chromatography and crystallization techniques to purify the compound.

Chemical Reactions Analysis

Types of Reactions: “MFCD18312511” undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using reducing agents to yield reduced forms.

Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.

Major Products:

Scientific Research Applications

“MFCD18312511” has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential as a biochemical probe and in enzyme inhibition.

Medicine: Investigated for its therapeutic potential in treating specific diseases.

Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which “MFCD18312511” exerts its effects involves interaction with specific molecular targets. It binds to active sites on enzymes or receptors, altering their activity and triggering downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Similarities :

- Both this compound and CAS 1761-61-1 share a benzimidazole backbone with nitro groups, which enhance electrophilic reactivity and stability under acidic conditions .

- CAS 6358-64-9 substitutes bromine for nitro, reducing solubility in polar solvents but increasing hydrophobicity for applications in organic semiconductors .

Synthesis Efficiency :

- This compound and CAS 1761-61-1 achieve >95% yields using A-FGO catalysts, highlighting the superiority of green chemistry methods over traditional bromination techniques (e.g., 85% yield for CAS 6358-64-9) .

Functional Divergence :

- Nitro-substituted compounds (this compound, CAS 1761-61-1) are preferred in drug synthesis due to their electron-deficient aromatic rings, facilitating nucleophilic substitution reactions .

- Brominated analogs (CAS 6358-64-9) are leveraged in materials science for their heavier atomic mass and luminescent properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.